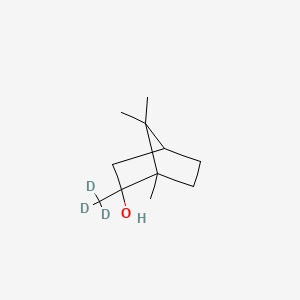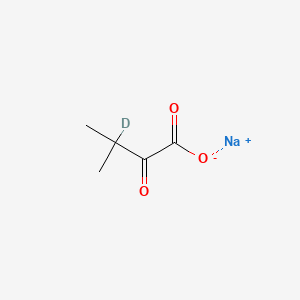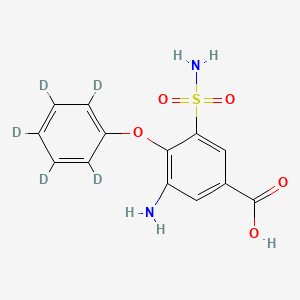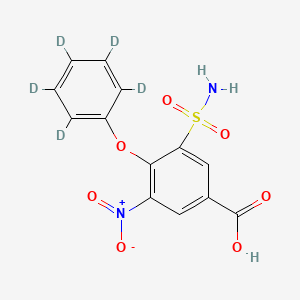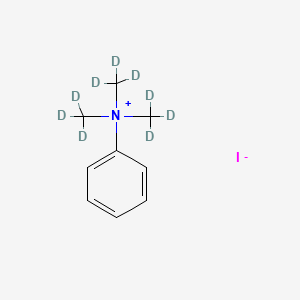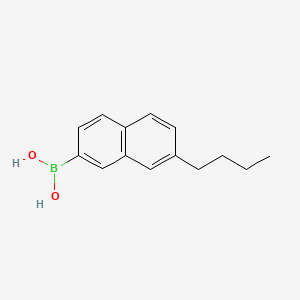![molecular formula C16H17NaO11S B565272 Sodium;[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate CAS No. 206443-06-3](/img/structure/B565272.png)
Sodium;[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate
Descripción general
Descripción
4-Methylumbelliferyl β-D-Galactopyranoside-6-sulfate (sodium salt) (4-MU-Gal-6S) is a fluorogenic substrate used to quantify N-acetylgalactosamine-6-sulphatase (GALNS) activity. 4-MU-Gal-6S is cleaved by GALNS to release the fluorescent moiety 4-MU. 4-MU fluorescence is pH-dependent with excitation maxima of 320 and 360 nm at low (1.97-6.72) and high (7.12-10.3) pH, respectively, and an emission maximum ranging from 445 to 455 nM, increasing as pH decreases. It has been used to detect Morquio disease type A, a lysosomal storage disorder in which GALNS is deficient. 4-MU-Gal-6S can be used to assess GALNS activity in a very small blood volume to determine the extent of deficiency.
Aplicaciones Científicas De Investigación
1. Detection of Morquio Disease Type A 4-Methylumbelliferyl beta-D-Galactopyranoside-6-sulfate Sodium Salt is used to detect Morquio disease type A, a lysosomal storage disorder characterized by a deficiency in N-acetylgalactosamine-6-sulphatase (GALNS). The compound serves as a fluorogenic substrate for GALNS activity assessment, even in very small blood volumes, helping to determine the extent of the enzyme deficiency .
Quantification of GALNS Activity
This compound is cleaved by GALNS to release the fluorescent moiety 4-MU, which can be quantified. The fluorescence of 4-MU is pH-dependent, providing a means to measure GALNS activity accurately .
Fluorometric Assay for β-galactosidase
It serves as a substrate for fluorometric assays targeting β-galactosidase, an enzyme that plays a crucial role in the metabolism of galactose-containing compounds. This application is particularly useful in detecting E. coli in fluorogenic media .
Determination of Galactose-6-Sulphate Sulphatase Activity
The compound has been synthesized and utilized for determining galactose-6-sulphate sulphatase activity, which is important in diagnosing and understanding Morquio A syndrome in patients .
Mecanismo De Acción
Target of Action
The primary target of 4-Methylumbelliferyl beta-D-Galactopyranoside-6-sulfate Sodium Salt (4-MU-Gal-6S) is the enzyme N-acetylgalactosamine-6-sulphatase (GALNS) . GALNS plays a crucial role in the catabolism of keratan sulfate, a glycosaminoglycan involved in maintaining the structural integrity of various tissues .
Mode of Action
4-MU-Gal-6S is a fluorogenic substrate for GALNS . When cleaved by GALNS, it releases the fluorescent moiety 4-MU . The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nM, increasing as pH decreases .
Biochemical Pathways
The action of 4-MU-Gal-6S is involved in the lysosomal degradation pathway of keratan sulfate . When GALNS activity is deficient, as in Morquio A disease, keratan sulfate accumulates in the lysosomes, leading to various pathological conditions .
Result of Action
The cleavage of 4-MU-Gal-6S by GALNS and the subsequent release of the fluorescent moiety 4-MU allows for the quantification of GALNS activity . This can be used to diagnose conditions such as Morquio A disease, a lysosomal storage disorder characterized by a deficiency in GALNS .
Action Environment
The action of 4-MU-Gal-6S is influenced by the pH of the environment . The fluorescence of the released 4-MU is pH-dependent, with different excitation maxima at low and high pH . Therefore, changes in environmental pH can influence the detection and quantification of GALNS activity.
Propiedades
IUPAC Name |
sodium;[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O11S.Na/c1-7-4-12(17)26-10-5-8(2-3-9(7)10)25-16-15(20)14(19)13(18)11(27-16)6-24-28(21,22)23;/h2-5,11,13-16,18-20H,6H2,1H3,(H,21,22,23);/q;+1/p-1/t11-,13+,14+,15-,16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTOBGQRIASILC-XNSOHGFJSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COS(=O)(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NaO11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B565189.png)





